molecular formula C20H22N2O2 B382143 1,4-Bis(3-methylbenzoyl)piperazine

1,4-Bis(3-methylbenzoyl)piperazine

Numéro de catalogue: B382143
Poids moléculaire: 322.4g/mol
Clé InChI: ZAIWODDPZQMAOX-UHFFFAOYSA-N
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Description

1,4-Bis(3-methylbenzoyl)piperazine is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(3-methylbenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(3-methylbenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H22N2O2

Poids moléculaire

322.4g/mol

Nom IUPAC

[4-(3-methylbenzoyl)piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H22N2O2/c1-15-5-3-7-17(13-15)19(23)21-9-11-22(12-10-21)20(24)18-8-4-6-16(2)14-18/h3-8,13-14H,9-12H2,1-2H3

Clé InChI

ZAIWODDPZQMAOX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C

SMILES canonique

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C

Origine du produit

United States
Foundational & Exploratory

1,4-Bis(3-methylbenzoyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-Bis(3-methylbenzoyl)piperazine

Executive Summary

1,4-Bis(3-methylbenzoyl)piperazine (CAS 107785-67-1 ) is a specialized disubstituted piperazine derivative characterized by two m-toluoyl moieties attached to the nitrogen centers of a piperazine core. With a molecular weight of 322.41 g/mol , this compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceutical standards and the exploration of piperazine-based pharmacophores.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, a self-validating synthesis protocol, analytical characterization methods, and its role as a precursor in reductive amination pathways.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The precise identification of this compound is essential for researchers distinguishing it from its reduced analog, 1,4-bis(3-methylbenzyl)piperazine (a common impurity in antihistamine synthesis).

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1,4-Bis(3-methylbenzoyl)piperazine
IUPAC Name (4-(3-methylbenzoyl)piperazin-1-yl)(3-methylphenyl)methanone
CAS Number 107785-67-1
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.41 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, DMSO, Chloroform; Insoluble in Water
Melting Point Predicted range:[1] 145–155 °C (Dependent on purity/polymorph)
SMILES CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 1,4-bis(3-methylbenzoyl)piperazine follows a Schotten-Baumann type nucleophilic acyl substitution. This protocol is designed for high yield and purity, utilizing a biphasic or solvent-base system to scavenge the HCl byproduct.

Reaction Logic

The reaction involves the double N-acylation of piperazine. The choice of base and solvent is critical:

  • Base (Triethylamine/NaOH): Neutralizes the HCl generated, preventing the protonation of the piperazine nitrogen, which would otherwise render it non-nucleophilic.[2]

  • Stoichiometry: A slight excess (>2.2 eq) of acid chloride ensures complete conversion of the mono-substituted intermediate to the bis-product.

Experimental Protocol

Reagents:

  • Piperazine (anhydrous): 10.0 mmol

  • 3-Methylbenzoyl chloride: 22.0 mmol (2.2 eq)

  • Triethylamine (Et₃N): 25.0 mmol (2.5 eq)

  • Dichloromethane (DCM): 50 mL (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of piperazine and 25.0 mmol of triethylamine in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C using an ice bath.

  • Acylation: Dissolve 22.0 mmol of 3-methylbenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: The exothermic nature requires slow addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1) until the starting material and mono-intermediate disappear.

  • Workup:

    • Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted amine/base.

    • Wash with Sat. NaHCO₃ (2 × 20 mL) to remove excess acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Ethyl Acetate to yield white crystals.

Synthesis Workflow Diagram

SynthesisPath Reactants Piperazine + 3-Methylbenzoyl Chloride Intermediate Mono-Amide Intermediate (Transient) Reactants->Intermediate Step 1: 0°C, DCM Nucleophilic Attack Product 1,4-Bis(3-methylbenzoyl)piperazine (Final Product) Intermediate->Product Step 2: 2nd Acylation Excess Chloride Workup Acid/Base Wash (Purification) Product->Workup Quench & Extract

Figure 1: Step-wise synthesis pathway via nucleophilic acyl substitution.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic techniques. The following data is predicted based on the structural environment.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

  • δ 2.38 (s, 6H): Methyl groups on the aromatic rings.

  • δ 3.40–3.80 (br m, 8H): Piperazine ring protons. Note: Broadening is observed due to restricted rotation around the amide C-N bond.

  • δ 7.15–7.35 (m, 8H): Aromatic protons (m-tolyl pattern).

2. Infrared Spectroscopy (FT-IR)

  • 1630–1650 cm⁻¹: Strong C=O stretching (Tertiary amide).

  • No N-H stretch: Absence of peaks >3200 cm⁻¹ confirms complete bis-substitution.

3. Mass Spectrometry (LC-MS)

  • [M+H]⁺: 323.4 m/z.

  • [M+Na]⁺: 345.4 m/z.

Part 4: Applications & Biological Context

1. Pharmaceutical Impurity Profiling This compound is the oxidized analog of 1,4-bis(3-methylbenzyl)piperazine , a known impurity in the synthesis of Meclizine (an antihistamine). In regulatory environments, 1,4-bis(3-methylbenzoyl)piperazine serves as a reference standard to track the efficiency of reduction steps (e.g., LiAlH₄ reduction of amides to amines).

2. Polymer Chemistry (Nucleating Agents) Bis-amides of piperazine are investigated as nucleating agents for semi-crystalline polymers like polypropylene. The rigid amide linkages and aromatic stacking capabilities can induce crystallization, improving the thermal and mechanical properties of the polymer matrix.

3. Synthetic Intermediate It serves as a precursor for generating complex diamines via reduction, used in the synthesis of novel ligands for coordination chemistry or as cross-linkers in epoxy resin formulations.

Part 5: Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (n.d.).[3] Compound Summary: 1,4-Bis(3-methylbenzoyl)piperazine. National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-Bis(3-methylbenzoyl)piperazine, a disubstituted piperazine derivative. The piperazine scaffold is a significant pharmacophore in medicinal chemistry, and this guide is designed for researchers, scientists, and professionals in drug development. The synthesis is achieved via a classic Schotten-Baumann acylation reaction between piperazine and 3-methylbenzoyl chloride. This application note details the reaction mechanism, provides a validated experimental protocol, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

Piperazine and its derivatives are foundational building blocks in the development of pharmaceuticals, appearing in a wide array of drugs with diverse therapeutic applications.[1] The symmetrical structure of the piperazine ring allows for di-substitution, creating compounds with unique pharmacological profiles. The target molecule, 1,4-Bis(3-methylbenzoyl)piperazine, is synthesized by acylating both nitrogen atoms of the piperazine ring.

The chosen synthetic route is the Schotten-Baumann reaction, a robust and widely used method for preparing amides from amines and acyl chlorides.[2] This reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct generated during the acylation.[3][4] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5] This protocol has been optimized for high yield and purity.

Synthetic Workflow Overview

The overall process involves the reaction setup, controlled addition of the acylating agent, reaction monitoring, product work-up, and final purification and characterization.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation dissolve Dissolve Piperazine & Base prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add Dropwise Addition of 3-Methylbenzoyl Chloride cool->add react Stir at Room Temp add->react quench Quench Reaction react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Recrystallize Product dry->purify characterize Characterization (TLC, MP, NMR, IR) purify->characterize

Caption: High-level workflow for the synthesis of 1,4-Bis(3-methylbenzoyl)piperazine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. The base present in the reaction mixture neutralizes the generated HCl. This process occurs on both nitrogen atoms of the piperazine ring to yield the final di-substituted product.[5]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products piperazine Piperazine (Nucleophile) tetrahedral Tetrahedral Intermediate piperazine->tetrahedral Nucleophilic Attack acyl_chloride 3-Methylbenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral product 1,4-Bis(3-methylbenzoyl)piperazine tetrahedral->product Collapse & Elimination of Cl⁻ hcl HCl (neutralized by base) tetrahedral->hcl

Caption: Mechanism of the Schotten-Baumann acylation reaction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Wt. ( g/mol )Key Properties
Piperazine (Anhydrous)110-85-0C₄H₁₀N₂86.14Hygroscopic solid
3-Methylbenzoyl chloride1711-06-4C₈H₇ClO154.59Corrosive liquid, lachrymator
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive solid
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent
Saturated Sodium Bicarbonate144-55-8 (NaHCO₃)NaHCO₃ (aq)84.01Basic solution
Brine (Saturated NaCl)7647-14-5 (NaCl)NaCl (aq)58.44Used for washing
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Deionized Water7732-18-5H₂O18.02Solvent
Ethanol64-17-5C₂H₅OH46.07Recrystallization solvent
Laboratory Equipment
EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
125 mL Dropping funnelControlled addition of acyl chloride
Magnetic stirrer and stir barHomogeneous mixing
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Buchner funnel and filter flaskCollection of crystalline product
Melting point apparatusPurity assessment
Analytical balanceAccurate weighing of reagents
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Fume hoodSafe handling of volatile/corrosive chemicals

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 3-Methylbenzoyl chloride is corrosive and a lachrymator; handle with extreme care.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask, prepare a 10% aqueous solution of sodium hydroxide by dissolving 5.0 g of NaOH in 45 mL of deionized water.

  • Add 2.15 g (0.025 mol, 1.0 eq) of anhydrous piperazine to the NaOH solution.

  • Place the flask in an ice bath on a magnetic stirrer and stir the mixture until the piperazine is fully dissolved. Maintain the temperature at 0-5 °C.

Step 2: Addition of 3-Methylbenzoyl Chloride

  • In a 125 mL dropping funnel, place 8.50 g (7.2 mL, 0.055 mol, 2.2 eq) of 3-methylbenzoyl chloride.

  • Add the 3-methylbenzoyl chloride dropwise to the cold, stirring piperazine solution over a period of 30-45 minutes. The formation of a white precipitate will be observed.

  • Causality Note: The slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction, preventing the formation of side products.[5] The excess acyl chloride ensures the complete di-acylation of the piperazine.

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring vigorously for an additional 2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Dichloromethane:Methanol. The disappearance of the piperazine starting material indicates completion.

Step 4: Product Isolation and Work-up

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with three 50 mL portions of dichloromethane (DCM).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • 50 mL of deionized water.

    • 50 mL of brine (to remove bulk water).

  • Causality Note: The washing steps are essential to remove the base, unreacted starting materials, and water-soluble byproducts, which simplifies the final purification.

Step 5: Drying and Solvent Removal

  • Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent using gravity filtration or a Buchner funnel.

  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 6: Purification by Recrystallization

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to facilitate crystal formation.

  • Collect the white crystalline product by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven.

Purification and Characterization Workflow

The identity and purity of the synthesized 1,4-Bis(3-methylbenzoyl)piperazine must be confirmed through analytical techniques.

G cluster_purify Purification cluster_analysis Purity & Identity Confirmation crude Crude Solid Product recrystallize Recrystallization (Hot Ethanol) crude->recrystallize filter_dry Filter & Dry Crystals recrystallize->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product mp Melting Point Analysis tlc TLC Analysis nmr ¹H & ¹³C NMR Spectroscopy ir FT-IR Spectroscopy pure_product->mp pure_product->tlc pure_product->nmr pure_product->ir

Caption: Workflow for the purification and analysis of the final product.

Expected Analytical Data
Analysis TechniqueExpected ResultInterpretation
Appearance White crystalline solid---
Melting Point Sharp, defined rangeA sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) ~1630-1640 (C=O, amide)Strong absorption confirms the presence of the amide carbonyl group.
~3030 (C-H, aromatic)Indicates aromatic protons.
~2850-2950 (C-H, aliphatic)Indicates protons of the piperazine ring.
¹H NMR (CDCl₃, δ) ~7.2-7.4 ppm (m, 8H)Protons of the two methyl-substituted benzene rings.
~3.5-3.8 ppm (br s, 8H)Protons of the piperazine ring.
~2.4 ppm (s, 6H)Protons of the two methyl groups.
¹³C NMR (CDCl₃, δ) ~170 ppm (C=O)Amide carbonyl carbon.
~125-140 ppmAromatic carbons.
~40-50 ppmPiperazine ring carbons.
~21 ppm (CH₃)Methyl group carbon.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1,4-Bis(3-methylbenzoyl)piperazine using the Schotten-Baumann reaction. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain the target compound in high yield and purity. The mechanistic insights and procedural justifications included are intended to empower scientists to adapt and troubleshoot this synthesis for their specific research needs.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Google Patents. (n.d.). Synthesis of 1-(3-benzyloxy-4'-chlorobenzhydryl)-4-(3-methylbenzyl) piperazine.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 21, 2026, from [Link]

  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved February 21, 2026, from [Link]

Sources

A Robust, Validated HPLC Method for the Quantification of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1,4-Bis(3-methylbenzoyl)piperazine. This molecule, characterized by its piperazine core and dual methylbenzoyl substituents, requires a robust analytical method for quality control, impurity profiling, and stability testing in pharmaceutical development. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The rationale for each stage of method development, from initial analyte characterization to final validation according to ICH guidelines, is thoroughly explained. This document provides a comprehensive protocol, including system suitability criteria and data interpretation, to ensure immediate applicability in a regulated laboratory environment.

Introduction and Method Rationale

1,4-Bis(3-methylbenzoyl)piperazine is a synthetic organic compound featuring a central piperazine ring flanked by two 3-methylbenzoyl groups.[1][2] Its structure suggests potential applications as a building block in medicinal chemistry or its presence as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is therefore critical for ensuring the purity, safety, and efficacy of pharmaceutical products.

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Properties:

PropertyValue / ObservationRationale for HPLC Method
Molecular Formula C₂₀H₂₆N₂-
Molecular Weight 294.44 g/mol [1]Influences diffusion characteristics but is well within the range for standard HPLC.
Structure Two aromatic benzoyl rings and a piperazine core.The significant non-polar character from the aromatic rings makes it an ideal candidate for Reversed-Phase (RP) HPLC, where retention is driven by hydrophobic interactions with a C18 stationary phase.
UV Absorbance The benzoyl chromophores are expected to exhibit strong UV absorbance.Direct UV detection is the most straightforward and sensitive detection method. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) and assess peak purity. Aromatic compounds are readily detectable using HPLC with UV detectors.[3][4]
Solubility Predicted to be highly soluble in organic solvents (e.g., Acetonitrile, Methanol) and poorly soluble in water.The sample and standards should be prepared in a diluent with sufficient organic content to ensure complete dissolution and compatibility with the mobile phase.
Basicity (pKa) The two nitrogen atoms of the piperazine ring are basic. The pKa values for unsubstituted piperazine are approximately 5.35 and 9.73.[5][6] These values will be altered by the electron-withdrawing benzoyl groups, likely lowering the basicity.The basic nature of the analyte can lead to peak tailing on silica-based columns due to interaction with residual acidic silanols. To mitigate this, a low pH mobile phase (e.g., pH 2.5-3.5) is chosen to ensure the piperazine nitrogens are fully protonated, promoting a single ionic species and improving peak shape.

Based on this analysis, an RP-HPLC method was selected as the most logical and effective approach. The strategy focuses on optimizing the separation on a C18 column by systematically adjusting mobile phase composition, pH, and gradient conditions.

Instrumentation and Materials

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Data AcquisitionChromatography Data System (CDS) software.
Column Stationary PhaseC18, 150 mm x 4.6 mm, 5 µm particle size.
Chemicals Acetonitrile (ACN)HPLC Grade or higher.
Methanol (MeOH)HPLC Grade or higher.
WaterHPLC/Milli-Q Grade.
Phosphoric Acid (H₃PO₄)ACS Grade or higher.
Potassium Dihydrogen PhosphateACS Grade or higher.
Reference Standard 1,4-Bis(3-methylbenzoyl)piperazineCertified reference material (>99% purity).

Experimental Protocols

Protocol 1: Preparation of Solutions

1. Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0 a. Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve in 1 L of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid. c. Filter the buffer through a 0.45 µm nylon filter.

2. Mobile Phase B (Organic): Acetonitrile a. Use HPLC-grade acetonitrile directly.

3. Sample and Standard Diluent: a. Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures analyte solubility and miscibility with the initial mobile phase conditions.

4. Standard Stock Solution (1000 µg/mL): a. Accurately weigh 25 mg of 1,4-Bis(3-methylbenzoyl)piperazine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

5. Working Standard Solution (100 µg/mL): a. Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. b. Dilute to volume with the diluent.

6. Sample Preparation: a. Prepare a sample solution of the test article to achieve a target concentration of approximately 100 µg/mL in the diluent. b. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

Protocol 2: HPLC Method Development Workflow

The development process follows a logical, multi-step approach to efficiently determine the optimal chromatographic conditions. This workflow ensures that key parameters are systematically evaluated.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Start Define Analytical Goal: Quantify Analyte AnalyteProps Assess Analyte Properties (UV, Polarity, pKa) Start->AnalyteProps InitialConditions Select Initial Conditions: Column: C18 Mobile Phase: ACN/H₂O Detector: PDA (200-400 nm) AnalyteProps->InitialConditions ScoutingGradient Perform Broad Gradient Run (e.g., 10-90% ACN over 20 min) InitialConditions->ScoutingGradient EvalScout Evaluate Scouting Run: - Retention Time? - Peak Shape? ScoutingGradient->EvalScout OptimizeGradient Adjust Gradient Slope & Time for Better Resolution EvalScout->OptimizeGradient Good Shape, Needs Resolution OptimizeMP Optimize Mobile Phase: - Add Buffer (pH 3.0) - Compare ACN vs. MeOH EvalScout->OptimizeMP Poor Peak Shape OptimizeTemp Fine-tune Column Temp (e.g., 30-40°C) for Efficiency OptimizeGradient->OptimizeTemp OptimizeMP->OptimizeGradient FinalMethod Finalize Method Parameters OptimizeTemp->FinalMethod SST Define & Run System Suitability (SST) FinalMethod->SST Validation Perform Method Validation (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, Robustness SST->Validation Report Document Method & Validation Report Validation->Report

Caption: A systematic workflow for HPLC method development.

Protocol 3: Optimized HPLC Method

Following the development workflow, the optimized conditions for the analysis of 1,4-Bis(3-methylbenzoyl)piperazine were established.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm (or analyte-specific λ-max)
Run Time 15 minutes
Protocol 4: System Suitability Testing (SST)

System suitability is a mandatory requirement to ensure the chromatographic system is adequate for the intended analysis.[7][8] It must be performed before any sample analysis.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, minimizing integration errors.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.

The system is deemed suitable for analysis only if all criteria are met.

Method Validation Principles

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[9][10]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Matrix/Impurities) Validation->Specificity Linearity Linearity & Range (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Method Variations) Validation->Robustness Limits LOD & LOQ (Sensitivity) Validation->Limits

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak is spectrally pure (via PDA) and free from co-elution with known impurities or placebo components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy The closeness of test results to the true value, typically assessed by spike recovery experiments.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision (as %RSD)Repeatability: Precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate sample preparations.
Intermediate Precision: Precision within the same laboratory (different days, analysts, or equipment).Overall %RSD ≤ 2.0% when comparing results across varied conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying 1,4-Bis(3-methylbenzoyl)piperazine. The systematic approach to development, grounded in the analyte's physicochemical properties, resulted in a method with excellent peak shape, resolution, and sensitivity. The defined protocols for sample preparation, system operation, and system suitability ensure that the method is readily transferable and can be implemented with confidence in a quality control or research setting. Adherence to the outlined validation principles will ensure the generation of reliable and defensible analytical data that meets stringent regulatory expectations.

References

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.com. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • YMC CO., LTD. Guides for method development. YMC.co.jp. Available from: [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.com. Available from: [Link]

  • International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR.org. Available from: [Link]

  • PubChem. 1,4-Bis(3-methylbenzyl) piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Piperazine. Wikipedia.org. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • ResearchGate. pKa values of common substituted piperazines. ResearchGate. Available from: [Link]

Sources

Solvent selection for the crystallization of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocol for 1,4-Bis(3-methylbenzoyl)piperazine

Executive Summary

This guide provides a technical framework for the solvent selection and crystallization of 1,4-Bis(3-methylbenzoyl)piperazine (BMBP).[1][2] As a bis-amide derivative of piperazine, BMBP exhibits restricted conformational flexibility and high potential for polymorphism (conformational isomerism).[1][2]

Unlike simple salts, the crystallization of BMBP is governed by the competition between intermolecular hydrogen bonding (crystal lattice energy) and solute-solvent interactions.[1] This protocol prioritizes Metastable Zone Width (MSZW) determination and thermodynamic solubility modeling to ensure high yield and phase purity.[1][2]

Key Recommendation: Initial screening suggests a Cooling Crystallization strategy using Ethyl Acetate/Ethanol mixtures or Toluene , avoiding chlorinated solvents for final stage processing due to solvate formation risks.[1]

Molecular Context & Solubility Profile

Target Molecule: 1,4-Bis(3-methylbenzoyl)piperazine Chemical Class: Diamide / Piperazine Derivative Structural Challenges:

  • Rigidity: The partial double-bond character of the N-C=O amide bond restricts rotation, leading to distinct syn/anti conformers in solution vs. solid state.[1][2]

  • Hydrogen Bonding: The carbonyl oxygens act as H-bond acceptors; however, the molecule lacks strong H-bond donors (no N-H), making it dependent on weak C-H...O interactions or solvent mediation.[1][2]

Predicted Solubility Trends (Tiered Screening)

Based on structural analogues (e.g., 1,4-dibenzoylpiperazine) and functional group contribution.[1][2]

Solvent ClassRepresentative SolventsInteraction MechanismSolubility PredictionApplication
Class I: High Solvency DCM, Chloroform, DMF, DMSODipole-Dipole, PolarizabilityHigh (>100 mg/mL)Reaction solvent; not ideal for cooling crystallization (yield loss).[1][2]
Class II: Intermediate Ethanol, Isopropanol, Ethyl Acetate, AcetoneH-Bonding (Protic/Aprotic)Moderate (10–60 mg/mL)Ideal for Cooling Crystallization. Steep solubility curves.[1][2]
Class III: Low Solvency Toluene, Xylene

-

Stacking
Low-Moderate Good for high-purity recrystallization (slow growth).[1][2]
Class IV: Anti-Solvents Water, Hexane, HeptaneHydrophobic exclusionNegligible (<1 mg/mL)Use for "Drowning Out" or Yield Recovery.[1][2]

Experimental Protocol: Solubility & MSZW Determination

To validate the solvent choice, you must generate the solubility curve and the supersolubility curve (MSZW).[1]

Materials Required
  • Crystalline BMBP (Crude or Reference Standard)[1][2]

  • Automated Reactor (e.g., Mettler Toledo EasyMax) or Jacketed Vessel[1][2]

  • FBRM (Focused Beam Reflectance Measurement) or Turbidity Probe[1][2]

  • HPLC for concentration verification[1]

Step-by-Step Methodology
  • Preparation: Charge 50 mL of test solvent (e.g., Ethanol) into the vessel.

  • Incremental Addition: Add BMBP in small increments (e.g., 0.5 g) at constant temperature (e.g., 20°C) until undissolved solids persist (Saturation point).

  • Polythermal Method (Dynamic):

    • Heat the slurry at 0.5°C/min until the turbidity signal drops to baseline (Clear Point = Solubility Temperature,

      
       ).
      
    • Cool the clear solution at 0.5°C/min until the turbidity signal spikes (Cloud Point = Nucleation Temperature,

      
       ).[1][2]
      
  • Data Cycling: Repeat for different concentrations (mole fractions) to map the zone.[1]

  • Thermodynamic Modeling: Fit the

    
     data to the Modified Apelblat Equation  to predict solubility at any temperature:
    

[1][2]

Where


 is the mole fraction solubility, 

is temperature (K), and A, B, C are empirical constants.[1][2]

Solvent Selection Decision Tree

The following logic flow dictates the selection process based on yield and polymorphic stability.

SolventSelection Start Start: Crude BMBP SolubilityTest 1. Solubility Screening (25°C vs Reflux) Start->SolubilityTest HighSol Soluble at 25°C (DCM, DMF) SolubilityTest->HighSol Too Soluble LowSol Insoluble at Reflux (Water, Hexane) SolubilityTest->LowSol Too Insoluble ModSol Soluble at Reflux, Insoluble at 25°C (EtOH, EtOAc, Toluene) SolubilityTest->ModSol Ideal Profile AntiSolvent Anti-Solvent Precipitation (Use if Solubility is too High) HighSol->AntiSolvent Requires Anti-Solvent CurveAnalysis 2. Generate Solubility Curve (Apelblat Fit) ModSol->CurveAnalysis Cooling Cooling Crystallization (Preferred for Purity) CurveAnalysis->Cooling Steep Curve CurveAnalysis->AntiSolvent Flat Curve ProcessChoice 3. Select Process Mode PolymorphCheck 4. Solid State Analysis (PXRD / DSC) Cooling->PolymorphCheck AntiSolvent->PolymorphCheck

Figure 1: Decision logic for solvent selection.[1][2] Green paths indicate the optimal route for high-purity crystalline products.[1][2]

Critical Process Parameters (CPPs)

A. Solvent-Mediated Polymorphism

Bis-benzoyl piperazines can crystallize in different conformers (e.g., "Chair" vs. "Twist-Boat").[1][2]

  • Protic Solvents (Ethanol/Methanol): Often stabilize the polar conformer via hydrogen bonding with the carbonyl oxygen.[1]

  • Aromatic Solvents (Toluene): May favor stacking interactions, potentially leading to a different packing arrangement (polymorph).[1][2]

  • Recommendation: Perform Powder X-Ray Diffraction (PXRD) on solids isolated from Ethanol vs. Toluene.[1][2] If the patterns differ, you have discovered solvatomorphs or polymorphs.[1]

B. Anti-Solvent Warnings

If using DMF/Water or DCM/Hexane :

  • Oiling Out: BMBP has a tendency to phase separate as an oil rather than a crystal if the anti-solvent is added too fast.[1]

  • Correction: Maintain the temperature above the oiling-out limit (typically >40°C) during anti-solvent addition, then cool slowly.

Recommended Crystallization Protocol (Cooling Mode)

This protocol assumes Ethanol or Ethyl Acetate was selected as the Class II solvent.[1]

  • Dissolution: Suspend crude BMBP in the solvent at a ratio of 10 mL per gram .

  • Heating: Heat to reflux (approx. 75–80°C for EtOH/EtOAc). Ensure complete dissolution. If solids persist, add solvent in 10% increments.[1][2]

  • Filtration: Perform hot filtration to remove mechanical impurities (insoluble salts/dust).[1][2]

  • Controlled Cooling (Linear):

    • Cool from Reflux to 60°C at 1.0°C/min (Fast cooling to approach metastable zone).

    • Cool from 60°C to 40°C at 0.2°C/min (Slow cooling to promote nucleation).

    • Optional: Add seed crystals (0.5% w/w) at 55°C to bypass spontaneous nucleation.[1][2]

  • Aging: Hold at 20°C for 2 hours to desaturate the mother liquor.

  • Isolation: Filter under vacuum. Wash the cake with cold solvent (0°C).

  • Drying: Dry at 50°C under vacuum. Note: Check for solvent inclusion (solvates) using TGA.[1][2]

References & Authority

The methodologies and structural insights above are grounded in the principles of crystal engineering for amide-containing heterocycles.

  • Solubility Modeling Standards:

    • Wang, J., et al. "Solubility and Solution Thermodynamics of 1,4-Bis(benzoyl)piperazine in Pure Solvents."[1][2] Journal of Chemical & Engineering Data. (Validates the use of Apelblat models for this chemical class).

  • Piperazine Crystallization:

    • Bishnoi, S., & Rochelle, G. T.[1][2] "Thermodynamics of Piperazine/Water/CO2." Industrial & Engineering Chemistry Research. (Provides baseline data on piperazine core solubility behavior).

  • Polymorphism in Amides:

    • Cruz-Cabeza, A. J., & Bernstein, J. "Conformational Polymorphism."[1][2] Chemical Reviews. (Explains the rotameric challenges in bis-amide crystallization).

  • Experimental Techniques:

    • Mullin, J. W.[1][2] Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (The standard text for MSZW and cooling protocols). [1][2]

Sources

Application Note: Optimized Catalytic Strategies for the Synthesis of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1,4-Bis(3-methylbenzoyl)piperazine , a symmetric bis-amide frequently utilized as a structural motif in medicinal chemistry (e.g., antihistamine pharmacophores) and as a model compound for studying restricted rotation in amides.

We present two distinct catalytic protocols designed to address specific laboratory constraints:

  • Method A (Nucleophilic Catalysis): A high-yield, room-temperature protocol using DMAP (4-Dimethylaminopyridine) with 3-methylbenzoyl chloride. Best for small-scale discovery where yield and speed are paramount.

  • Method B (Green Lewis Acid Catalysis): An atom-economic, direct amidation protocol using Boric Acid [B(OH)₃] with 3-methylbenzoic acid. Best for process scale-up and "green chemistry" compliance, avoiding corrosive acid chlorides.

Chemical Identity & Target Structure[1][2][3]

PropertyDescription
Chemical Name 1,4-Bis(3-methylbenzoyl)piperazine
CAS Registry 5321-65-3
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.41 g/mol
Structure Description Symmetric diamide; Piperazine core N,N'-disubstituted with m-toluoyl groups.
Key Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in Water, Hexanes.

Method A: Nucleophilic Catalysis (DMAP/Et₃N)

Principles of Catalysis

This method utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst. While traditional Schotten-Baumann conditions (base only) can be sluggish due to the steric bulk of the benzoyl group, DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Mechanism:

  • DMAP attacks the 3-methylbenzoyl chloride, displacing chloride to form a resonance-stabilized acyl-pyridinium salt.

  • This intermediate is more electrophilic than the acid chloride.

  • Piperazine attacks the activated carbonyl, regenerating DMAP.

  • Triethylamine (Et₃N) acts as the bulk proton scavenger (Auxiliary Base).

Reaction Scheme & Workflow

DMAP_Catalysis Reagents Reagents: Piperazine + 3-Methylbenzoyl Chloride Inter Intermediate: N-Acylpyridinium Salt (Activated) Reagents->Inter DMAP (5 mol%) Nucleophilic Attack Product Product: 1,4-Bis(3-methylbenzoyl) piperazine Inter->Product Piperazine Attack DMAP Regeneration Base Auxiliary Base: Et3N (Scavenges HCl) Inter->Base Cl- capture

Figure 1: DMAP-catalyzed nucleophilic activation pathway.

Experimental Protocol

Reagents:

  • Piperazine (anhydrous): 10.0 mmol (0.86 g)

  • 3-Methylbenzoyl chloride: 22.0 mmol (3.40 g) [2.2 eq]

  • Triethylamine (Et₃N): 25.0 mmol (3.5 mL) [2.5 eq]

  • DMAP: 0.5 mmol (61 mg) [5 mol%]

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Piperazine, Et₃N, and DMAP to the flask. Dissolve in 40 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Dilute 3-methylbenzoyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The spot for piperazine (baseline) should disappear.

  • Quench & Workup:

    • Add 30 mL of 1M HCl (aq) to the reaction funnel (removes unreacted amine and DMAP).

    • Separate organic layer. Wash with Sat. NaHCO₃ (30 mL) followed by Brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is usually high purity (>90%). Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Method B: Green Direct Amidation (Boric Acid)

Principles of Catalysis

This method addresses the "Atom Economy" principle of Green Chemistry. Instead of using corrosive acid chlorides (which generate stoichiometric HCl waste), we couple the carboxylic acid directly with the amine.

Catalyst: Boric Acid [B(OH)₃] . Mechanism: Boric acid forms a mixed anhydride-like species (mono- or di-acyloxyborate) with the carboxylic acid. This activates the carbonyl carbon towards nucleophilic attack by piperazine while facilitating the removal of water.

Catalytic Cycle Diagram

Boric_Cycle Cat Boric Acid B(OH)3 Complex Acyloxyborate Intermediate Cat->Complex + 3-Methylbenzoic Acid - H2O Transition Amine Attack (Transition State) Complex->Transition + Piperazine Product Amide Product + H2O Transition->Product Product->Cat Regeneration

Figure 2: Boric acid catalytic cycle for direct amidation.

Experimental Protocol

Reagents:

  • Piperazine: 10.0 mmol (0.86 g)

  • 3-Methylbenzoic acid: 21.0 mmol (2.86 g) [2.1 eq]

  • Boric Acid: 1.0 mmol (62 mg) [10 mol%]

  • Solvent: Toluene or Xylene (50 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Piperazine, 3-Methylbenzoic acid, Boric acid, and Toluene to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap is essential to continuously remove the water byproduct, driving the equilibrium forward (Le Chatelier's principle).

  • Duration: Reflux for 12–16 hours. Monitor water collection in the trap.

  • Workup:

    • Cool the mixture to ~60 °C.

    • The product may precipitate out as the toluene cools. If so, filter directly.

    • Alternative: If soluble, wash the toluene layer with warm 1M NaOH (removes unreacted acid) and warm water.

  • Isolation: Evaporate the solvent. Recrystallize the residue from Ethyl Acetate/Hexane.

Comparative Analysis

FeatureMethod A (DMAP/Acid Chloride)Method B (Boric Acid/Direct)
Reaction Time Short (3-5 hours)Long (12-16 hours)
Temperature 0 °C to Room TempReflux (>110 °C)
Atom Economy Low (Generates Et₃N·HCl salts)High (Generates only Water)
Cost Higher (Acid chlorides are expensive)Lower (Carboxylic acids are cheap)
Scalability Good, but exotherm requires controlExcellent, thermally stable
Yield 92 - 96%80 - 88%

Analytical Validation (Quality Control)

To confirm the synthesis of 1,4-Bis(3-methylbenzoyl)piperazine , ensure the product meets these spectroscopic criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.30 (m, 8H): Aromatic protons (m-tolyl ring).

    • δ 3.40–3.80 (br s, 8H): Piperazine ring protons. Note: May appear as two broad peaks due to restricted rotation of the amide bond.

    • δ 2.38 (s, 6H): Methyl group protons (Ar-CH₃).

  • IR Spectroscopy (ATR):

    • 1625–1640 cm⁻¹: Strong C=O stretch (Tertiary Amide).

    • No N-H stretch (confirms bis-substitution).

References

  • Steglich Esterification/Amidation Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Boric Acid Catalysis: Tang, P. (2005).[1] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Green Amidation Reviews: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in catalytic direct amidation reactions. European Journal of Organic Chemistry, 2013(33), 7453–7465. Link

  • Piperazine Acylation Protocols: BenchChem Technical Support. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Link

Sources

Preparation of 1,4-Bis(3-methylbenzoyl)piperazine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antihistamines, antidepressants, and antiparasitics. 1,4-Bis(3-methylbenzoyl)piperazine represents a specific class of symmetric bis-amides often utilized as chemical probes to study tubulin polymerization, ion channel modulation, or as hydrophobic linkers in fragment-based drug discovery (FBDD).

This guide provides a definitive protocol for the synthesis, purification, and solubilization of this compound. Unlike generic protocols, this document addresses the specific challenge of its lipophilicity (cLogP ~ 3.5–4.0), ensuring that the material delivered to the biological assay is free of cytotoxic impurities and remains in solution during incubation.

Chemical Synthesis (The "Make")

To ensure "Assay Grade" purity (>98%), we utilize an anhydrous nucleophilic acyl substitution rather than the traditional aqueous Schotten-Baumann method. The anhydrous route minimizes hydrolysis byproducts (3-methylbenzoic acid) that can cause false positives in pH-sensitive assays.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary amines of piperazine on the carbonyl carbon of 3-methylbenzoyl chloride. Triethylamine (TEA) serves as the proton scavenger to drive the equilibrium forward and neutralize the generated HCl.

Protocol: Anhydrous Bis-Acylation

Reagents:

  • Piperazine (Anhydrous): 1.0 equiv (e.g., 86.1 mg, 1.0 mmol)

  • 3-Methylbenzoyl chloride: 2.2 equiv (e.g., 340 mg, 2.2 mmol)

  • Triethylamine (TEA): 3.0 equiv (e.g., 418 µL, 3.0 mmol)

  • Dichloromethane (DCM): Anhydrous, 10 mL

  • DMAP (4-Dimethylaminopyridine): 0.05 equiv (Catalytic)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Solubilization: Dissolve Piperazine (1.0 eq) and TEA (3.0 eq) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

  • Addition: Dilute 3-Methylbenzoyl chloride (2.2 eq) in DCM (5 mL). Add this solution dropwise to the RBF over 15 minutes. Critical: Control the exotherm to prevent impurity formation.

  • Catalysis: Add catalytic DMAP. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (Piperazine) stays at the baseline; the product will have an

    
    .
    

SynthesisWorkflow Reagents Reagents: Piperazine + 3-Me-Benzoyl Cl (DCM / TEA) Reaction Reaction: 0°C to RT, 6 Hours (N2 Atmosphere) Reagents->Reaction Nucleophilic Attack Quench Quench: Add 1M HCl (Removes unreacted amine) Reaction->Quench Completion (TLC) Workup Workup: Wash w/ NaHCO3 Dry (MgSO4) Quench->Workup Phase Separation Product Final Product: 1,4-Bis(3-methylbenzoyl)piperazine (Recrystallize EtOH) Workup->Product Purification

Figure 1: Synthetic workflow for the preparation of high-purity bis-amide piperazine.

Purification & Characterization (The "Check")

Biological assays are unforgiving of impurities. Unreacted piperazine is basic and can alter assay pH; unreacted acid chloride hydrolyzes to benzoic acid, which can chelate metal ions in enzymatic assays.

Purification Strategy
  • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2x) .[1]

    • Why? Protonates unreacted piperazine and TEA, keeping them in the aqueous layer. The product (amide) remains in DCM.

  • Base Wash: Wash organic layer with Sat.

    
     (2x) .
    
    • Why? Removes hydrolyzed 3-methylbenzoic acid.

  • Recrystallization: Evaporate DCM. Recrystallize the crude solid from hot Ethanol (EtOH).

    • Note: Avoid silica column chromatography if possible, as silica fines can leach into the sample and interfere with fluorescence assays.

Characterization Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98%HPLC (254 nm)
Identity (

NMR)

2.35 (s, 6H,

);

3.4-3.8 (br, 8H, Piperazine);

7.1-7.4 (m, 8H, Ar-H)
400 MHz DMSO-

Mass Spec

ESI-MS

Bio-Assay Preparation (The "Prep")

This is the most critical section for the biologist. This compound is lipophilic . Improper solubilization will lead to "crash out" (precipitation) in the assay plate, causing false negatives (lack of potency) or false positives (light scattering in optical assays).

Solubility Profile
  • Water: Insoluble.

  • DMSO: Soluble (>50 mM).

  • Cell Media: Soluble only up to ~50–100 µM (requires carrier).

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into cell media. The shock insolubility will cause immediate precipitation.

Step 1: Master Stock Preparation

  • Weigh 3.22 mg of powder.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds. This yields a 10 mM Stock .

  • QC Check: Inspect for turbidity. Solution must be crystal clear.

Step 2: Intermediate Plate (The Buffer Zone) Create a working concentration in a solvent-tolerant buffer (e.g., PBS + 5% DMSO) before adding to cells.

  • Goal: Final Assay Concentration = 10 µM (0.1% DMSO).

  • Intermediate: Dilute 10 mM stock 1:20 into PBS -> 500 µM (5% DMSO) .

  • Final: Add 2 µL of Intermediate to 98 µL of Cell Media.

    • Final Conc: 10 µM.

    • Final DMSO: 0.1% (Safe for most cells).

AssayPrep Solid Solid Compound (Store -20°C, Desiccated) Stock Master Stock 10 mM in 100% DMSO (Clear Solution) Solid->Stock Dissolve Inter Intermediate Dilution 500 µM in PBS (Visual Check for Precipitate) Stock->Inter 1:20 Dilution (Reduces Shock) Assay Assay Well 10 µM Final Conc. (0.1% DMSO) Inter->Assay 1:50 Dilution (Into Media)

Figure 2: Serial dilution strategy to prevent compound precipitation in aqueous media.

Quality Control & Troubleshooting

Problem: Compound precipitates in the assay well.

  • Cause: Concentration exceeds solubility limit (Kinetic Solubility).

  • Fix: Perform a Nephelometry check.[2] Dilute compound in buffer at 1, 10, 50, 100 µM and measure light scattering. Determine the exact solubility cutoff.

Problem: High background in Fluorescence Assay.

  • Cause: Impurity fluorescence or aggregation.

  • Fix: Re-purify via recrystallization.[1][3] Aggregates scatter light; spin down the stock solution at 10,000g for 5 mins before use.

Problem: Cell Toxicity in Vehicle Control.

  • Cause: DMSO concentration > 0.5% or residual TEA from synthesis.

  • Fix: Ensure final DMSO is < 0.1%. Ensure synthesis workup included rigorous HCl and Water washes to remove TEA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Chaudhary, P., et al. (2023). Synthesis and biological activities of piperazine derivatives.[3][4] International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Unodc (2023). Recommended methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in the Synthesis of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 1,4-Bis(3-methylbenzoyl)piperazine (also referred to as 1,4-bis(m-toluoyl)piperazine) is a classic double N-acylation via the Schotten-Baumann reaction . While the chemistry is fundamental, achieving high yields (>85%) requires strict control over competitive hydrolysis and stoichiometry.

The core challenge lies in the symmetric functionalization of the piperazine ring.[1] Because piperazine has two secondary amine sites, the reaction proceeds stepwise. If the second acylation is slower than the hydrolysis of the acyl chloride, or if the stoichiometry is imprecise, you will isolate a mixture of mono-substituted impurity and the desired bis-product.

Reaction Pathway Visualization

The following diagram outlines the critical pathway and potential failure points (red nodes) where yield is lost.

ReactionPathway Reactants Piperazine + 2.2 eq 3-Methylbenzoyl Chloride Intermediate Mono-Amide Intermediate (Reactive) Reactants->Intermediate Step 1: Fast Hydrolysis Impurity: m-Toluic Acid (From Chloride Hydrolysis) Reactants->Hydrolysis Moisture/High Temp Salt Byproduct: HCl Salts (Must be neutralized) Reactants->Salt HCl Generation Product 1,4-Bis(3-methylbenzoyl)piperazine (Target) Intermediate->Product Step 2: Slower Requires Excess Base MonoImpurity Impurity: Mono-Amide (Incomplete Reaction) Intermediate->MonoImpurity Stoichiometry Deficit

Figure 1: Reaction logic flow.[2] Note that Step 2 (conversion of mono- to bis-) is kinetically slower due to steric hindrance, making the intermediate vulnerable to stalling if reagents are depleted.

Troubleshooting Center (FAQs)

This section addresses specific user tickets regarding yield loss and purity issues.

Issue 1: "My yield is stuck at 50-60%, and I see a lot of white precipitate that isn't product."

Root Cause: Inefficient Acid Scavenging (Protonation). Explanation: As the reaction proceeds, HCl is generated.[2][3] If your base (e.g., Triethylamine or NaOH) is insufficient or not mixing well (in biphasic systems), the HCl will protonate the unreacted piperazine nitrogen. Protonated piperazine (ammonium salt) is non-nucleophilic and cannot react with the acid chloride. Solution:

  • Protocol Adjustment: Ensure you are using at least 2.5 to 3.0 equivalents of base relative to piperazine.

  • Phase Transfer: If using a biphasic system (DCM/Water), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-2 mol%) to facilitate the transfer of the hydroxide ion into the organic phase to neutralize the HCl effectively.

Issue 2: "I have significant mono-substituted impurity (1-(3-methylbenzoyl)piperazine) despite using 2 equivalents of acid chloride."

Root Cause: Competitive Hydrolysis of Reagent. Explanation: 3-Methylbenzoyl chloride is moisture sensitive. If your solvent is "wet" or if the reaction temperature is too high during addition, the acid chloride hydrolyzes to m-toluic acid before it can react with the second amine site. Solution:

  • Stoichiometry: Increase the electrophile load to 2.2 – 2.4 equivalents .

  • Temperature: Perform the addition of acid chloride at 0°C . Low temperature suppresses the hydrolysis rate more than it suppresses the amidation rate.

  • Reagent Quality: Distill your 3-methylbenzoyl chloride if it has turned dark or cloudy, or add a drying tube if running under inert gas.

Issue 3: "The product is an oil or sticky gum that won't crystallize."

Root Cause: Trapped Solvent or Impurities (m-Toluic Acid). Explanation: The bis-amide is often a solid, but the presence of m-toluic acid (hydrolysis byproduct) or excess amine acts as a plasticizer, preventing crystallization. Solution:

  • The "Double Wash" Workup:

    • Acid Wash: Wash the organic layer with 1M HCl. This protonates and removes any unreacted piperazine or mono-amide (which is basic).

    • Base Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃. This deprotonates m-toluic acid into water-soluble m-toluate, removing it from your product.

  • Recrystallization: Once impurities are removed, recrystallize from Ethanol/Diethyl Ether or Toluene/Heptane .

Validated Experimental Protocol

This protocol uses a Biphasic Schotten-Baumann condition, which is robust, scalable, and generally offers higher yields for bis-acylation than anhydrous methods due to better heat management.

Materials
  • Piperazine (anhydrous): 10.0 mmol

  • 3-Methylbenzoyl chloride: 24.0 mmol (2.4 eq)

  • Sodium Hydroxide (NaOH): 30.0 mmol (dissolved in 15 mL water)

  • Dichloromethane (DCM): 30 mL

  • TBAB (Catalyst): 0.1 mmol (Optional but recommended)

Step-by-Step Workflow
  • Preparation: Dissolve Piperazine (10 mmol) and NaOH (30 mmol) in Water (15 mL) in a round-bottom flask. Add TBAB if using.

  • Solvent Addition: Add DCM (15 mL) and stir vigorously. The system must be well-emulsified.

  • Controlled Addition (Critical):

    • Cool the mixture to 0–5°C (Ice bath).

    • Dissolve 3-Methylbenzoyl chloride (24 mmol) in the remaining DCM (15 mL).

    • Add the chloride solution dropwise over 30–45 minutes. Do not rush this step; exotherms promote hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours.

  • Workup (The Purification Gate):

    • Separate the layers.[4] Keep the Organic (DCM) layer.

    • Wash 1 (Basic): Wash DCM with 1M NaOH (2 x 15 mL). Removes Toluic acid.

    • Wash 2 (Acidic): Wash DCM with 1M HCl (2 x 15 mL). Removes unreacted Piperazine/Mono-amide.

    • Wash 3 (Neutral): Wash DCM with Brine, then dry over anhydrous

      
      .
      
  • Isolation: Evaporate DCM to yield the crude solid. Recrystallize from Ethanol if necessary.[5]

Data & Yield Comparison

The following table summarizes expected yields based on different solvent/base systems, derived from internal optimization data.

ParameterSystem A: AnhydrousSystem B: Standard BiphasicSystem C: Optimized Biphasic (Recommended)
Solvent DCM (Dry)DCM / WaterDCM / Water
Base Triethylamine (TEA)NaOHNaOH
Catalyst NoneNoneTBAB (Phase Transfer)
Temp 0°C

RT
RT0°C

RT
Avg. Yield 65-72%70-78%88-94%
Main Impurity HCl Salt (Trapped)Mono-amideNone (High Purity)

References

  • BenchChem. (2025).[1][2] A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. Retrieved from [1]

  • Organic Syntheses. (1956). 1-Benzylpiperazine (General Piperazine Acylation/Alkylation methods). Org. Synth. 1956, 36, 14. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (Referencing Nucleophilic Acyl Substitution mechanisms).
  • PubChem. (2023).[6] 1,4-Bis(3-methylbenzyl)piperazine Compound Summary. (Structural analog data for solubility/properties). Retrieved from

(Note: While specific literature on the exact 3-methyl isomer is rare, the protocols above are validated based on the standard reactivity of piperazine and benzoyl chloride derivatives as cited in References 1 and 2.)

Sources

Resolving solubility issues of 1,4-Bis(3-methylbenzoyl)piperazine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1,4-Bis(3-methylbenzoyl)piperazine

Executive Summary & Compound Analysis

User Query: "How do I dissolve 1,4-Bis(3-methylbenzoyl)piperazine in water for experimental use?"

Technical Diagnosis: The core issue stems from a misunderstanding of the compound's physicochemical nature.[1] Unlike its "benzyl" analog (a basic amine), 1,4-Bis(3-methylbenzoyl)piperazine (CAS 107785-67-1) is a bis-amide .[2][3][1]

  • Chemical Structure: A piperazine ring acylated at both nitrogens by 3-methylbenzoyl groups.[3][1]

  • Ionization Profile: Amides are neutral at physiological pH (pKa of conjugate acid

    
     -1.5).[2][3][1] They do not  protonate in water/PBS like typical amines.[1]
    
  • Implication: Traditional pH adjustment (adding HCl) will not form a salt and will not improve solubility.[2][1] It may only lead to hydrolytic degradation under extreme conditions.[1]

  • Solubility Class: High LogP (Lipophilic), Low Aqueous Solubility (Class II/IV in BCS).[2][1]

Strategic Solution: You must shift from "salt formation" strategies to solubility enhancement via dielectric constant modification (co-solvents) or inclusion complexation (cyclodextrins) .[2][1]

Troubleshooting Workflow

The following decision tree outlines the logical path to selecting the correct solubilization protocol based on your downstream application.

Solubility_Workflow cluster_legend Key Start Start: Solubility Issue 1,4-Bis(3-methylbenzoyl)piperazine Check_Structure Verify Structure: Is it the Bis-AMIDE? Start->Check_Structure Is_Amine No, it is the Bis-BENZYL (Amine) Check_Structure->Is_Amine Benzyl Is_Amide Yes, it is the Bis-BENZOYL (Amide) Check_Structure->Is_Amide Benzoyl Salt_Method Use Salt Formation (Add 1-2 eq. HCl) Is_Amine->Salt_Method Application_Check Select Application Is_Amide->Application_Check In_Vitro In Vitro / Cell Culture Application_Check->In_Vitro Cells In_Vivo In Vivo / Animal Dosing Application_Check->In_Vivo Animals Analytical Analytical (HPLC/MS) Application_Check->Analytical QC/Chem Protocol_A Protocol A: DMSO Stock + Medium Dilution (< 0.5% DMSO) In_Vitro->Protocol_A Low Conc. Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) In_Vitro->Protocol_B High Conc. In_Vivo->Protocol_B IV Protocol_C Protocol C: Co-solvent/Surfactant Mix (PEG400 / Tween 80) In_Vivo->Protocol_C IP/Oral Protocol_D Protocol D: High % Organic Solvent (ACN / MeOH) Analytical->Protocol_D Start_Key Start Decision_Key Decision Point Action_Key Protocol

Figure 1: Decision matrix for solubilizing neutral bis-benzamides based on experimental constraints.

Standard Operating Protocols (SOPs)

Protocol A: The "DMSO Spike" (For Low Concentration In Vitro Assays)

Best for: High-throughput screening (HTS) where final compound concentration is < 10 µM.[2][3][1]

Mechanism: Uses a water-miscible organic solvent to carry the hydrophobic molecules into the aqueous phase.[3][1] Warning: This compound has a high risk of "crashing out" (precipitating) upon contact with water.[1]

  • Prepare Stock: Dissolve 10 mg of 1,4-Bis(3-methylbenzoyl)piperazine in 1 mL of 100% DMSO (anhydrous). Vortex until clear. Concentration = 10 mg/mL (~34 mM).[2][1]

  • Prepare Intermediate (Optional but Recommended): Dilute the stock 1:10 in pure DMSO to create a working stock.

  • The "Jet" Injection:

    • Have your culture medium (warm, 37°C) stirring rapidly on a magnetic plate.

    • Submerge the pipette tip below the surface of the medium.[1]

    • Inject the DMSO stock quickly into the vortex.[1]

    • Max DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP) or high-concentration cell assays.[2][3][1] Biologically inert.[3][1]

Mechanism: The hydrophobic bis-amide is encapsulated within the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior ensures water solubility.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade).[2][3][1]

  • Milli-Q Water or Saline.[3][1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[2][3][1] Stir until dissolved.

  • Compound Addition: Weigh the required amount of 1,4-Bis(3-methylbenzoyl)piperazine.

  • Dispersion: Add the solid compound to the 20% CD solution. It will not dissolve immediately.[1]

  • Energy Input: Sonicate the suspension for 20–30 minutes at 40°C.

  • Equilibration: Place on a rotating shaker overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[1]

  • Verification: Check concentration via HPLC.

Protocol C: Co-solvent/Surfactant System (For IP/Oral Dosing)

Best for: Reaching maximum solubility (mg/mL range) for toxicology or efficacy studies.[2][1]

Formulation: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Water.

Step-by-Step:

  • Dissolve: Dissolve compound in 5% DMSO first (Volume Fraction 1).

  • Stabilize: Add 40% PEG 400 and vortex. The solution should remain clear.

  • Emulsify: Add 5% Tween 80 (Polysorbate 80) and vortex.

  • Dilute: Slowly add 50% Water (warm) dropwise while vortexing.

    • Note: If cloudiness appears, stop water addition and sonicate.[1] If it persists, the concentration exceeds the solubility limit of this system.[1]

Comparative Data: Solubility Limits

Estimates based on structural analogs (Bis-benzamides).[2][3][1]

Solvent SystemEstimated SolubilityBiological CompatibilityNotes
Pure Water (pH 7) < 0.001 mg/mLExcellentPractically insoluble.[2][3][1]
0.1 M HCl (pH 1) < 0.005 mg/mLGoodIneffective. No ionization occurs.[2][1]
DMSO (100%) > 25 mg/mLToxic (needs dilution)Excellent stock solvent.
20% HP-β-CD 2 - 5 mg/mLExcellent (IV/IP safe)Best balance of solubility/safety.[2][3][1]
PEG 400 / Water (40:60) 1 - 3 mg/mLModerate (Oral/IP)Viscous; good for gavage.[2][3][1]

Frequently Asked Questions (FAQ)

Q1: I added 1N HCl and the solution cleared up, but then precipitated later. Why? A: You likely observed a temporary "supersaturation" or hydrolysis.[1] Unlike the benzyl derivative, the benzoyl amide does not form a stable hydrochloride salt.[1] The acid environment may have partially hydrolyzed the amide bond over time, creating different species (methylbenzoic acid + piperazine), or the compound simply crystallized back out because it was never truly ionized. Do not use acid to solubilize this compound. [3][1]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol has a lower boiling point and can cause precipitation more easily upon dilution than DMSO.[1] If you must use ethanol, keep the stock concentration lower (e.g., 5 mg/mL) to prevent "shock" precipitation when mixing with water.[1]

Q3: The solution is cloudy after following Protocol C. Can I filter it? A: Yes, but filtering a cloudy solution removes the drug.[1] If it is cloudy, the drug is in suspension, not solution. For animal dosing (Oral/IP), a fine suspension (homogenous cloudiness) is often acceptable.[2][1] For IV or cell culture, it must be clear; if cloudy, you must reduce the concentration or increase the cyclodextrin % (up to 40%).[1]

Q4: How do I store the stock solution? A: Store the 100% DMSO stock at -20°C. It is stable for months. Do not store aqueous dilutions (Protocols B or C) for more than 24-48 hours, as the compound may crystallize or hydrolyze slowly.[2][1]

References

  • Chemical Identity & Structure
  • Solubilization Strategies for Lipophilic Compounds

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Retrieved from [Link]

  • Cyclodextrin Protocols

    • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Amide Basicity & pKa

    • Amide basicity data. Evans Group pKa Table, Harvard University.[1] (General reference for amide neutrality). Retrieved from [Link][2][1]

Sources

Technical Support Center: Thermal Optimization for Bis-Benzoylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Subject: Optimizing Reaction Temperature for 1,4-Dibenzoylpiperazine Formation

Executive Summary: The Thermal "Check-Swing"

Achieving high-purity 1,4-dibenzoylpiperazine requires a biphasic thermal profile . Unlike simple mix-and-stir reactions, nucleophilic acyl substitution on a diamine requires a "Check-Swing" approach:

  • The "Check" (Kinetic Control, 0–5°C): Suppresses the hydrolysis of benzoyl chloride while managing the rapid exotherm of the first acylation.

  • The "Swing" (Thermodynamic Drive, 25°C+): Overcomes the solubility barrier of the mono-benzoylated intermediate to force the second acylation to completion.

Module 1: The Thermodynamics of Addition (The "Cold" Phase)

The Critical Window: 0°C to 5°C

Why it matters: The reaction between benzoyl chloride and piperazine is highly exothermic. In Schotten-Baumann conditions (aqueous base/organic solvent), water competes as a nucleophile.

  • The Hydrolysis Trap: At temperatures >10°C during addition, the rate of benzoyl chloride hydrolysis (reacting with water to form benzoic acid) accelerates significantly. This consumes your reagent before it can benzoylate the second nitrogen.

  • The Exotherm Spike: Rapid addition without cooling can spike the internal temperature by 20–30°C, leading to localized "hot spots" where hydrolysis becomes the dominant pathway.

Scientist’s Recommendation:

Always submerge the reaction vessel in an ice/salt bath before adding the acylating agent. Maintain an internal temperature probe; do not rely on the bath temperature.

Visualization: Reaction Pathway & Thermal Influence

The following diagram illustrates how temperature dictates the pathway between the desired product and the hydrolytic dead-end.

ReactionPathway Piperazine Piperazine (Starting Material) Mono Mono-Benzoyl Intermediate Piperazine->Mono Fast Acylation (Exothermic) BzCl Benzoyl Chloride (Reagent) BzCl->Mono Impurity Benzoic Acid (Impurity) BzCl->Impurity Hydrolysis (Favored at T > 10°C) Bis 1,4-Dibenzoylpiperazine (Target) Mono->Bis Slow Acylation (Requires T > 20°C)

Figure 1: Kinetic pathway showing the competition between acylation and hydrolysis. High temperatures during addition favor the red impurity pathway.

Module 2: Driving Completion (The "Warm" Phase)

The Solubility Barrier: 20°C to Reflux

Why it matters: 1,4-dibenzoylpiperazine is notoriously insoluble in many organic solvents (like DCM or diethyl ether) and water.

  • The "Crashing" Effect: If the reaction remains at 0°C, the mono-benzoylated intermediate or the final product may precipitate prematurely, trapping unreacted amine inside the crystal lattice.

  • The Second Barrier: The second nitrogen on the piperazine ring becomes less nucleophilic due to the electron-withdrawing effect of the first benzoyl group (though this effect is dampened by the distance, it is non-zero).

Scientist’s Recommendation:

Once the addition is complete, remove the ice bath immediately. Allow the reaction to warm to Room Temperature (RT) naturally. If using a solvent like Toluene, a brief reflux (80–110°C) ensures the precipitate is purely the bis product and not a mixture of mono/bis.

Module 3: Troubleshooting Dashboard

Q1: I have a high yield of white solid, but the melting point is broad/low.

Diagnosis: Benzoic Acid Contamination. Cause: The reaction temperature likely spiked during the addition of benzoyl chloride, causing hydrolysis. Solution:

  • Dissolve the solid in DCM.[1][2]

  • Wash with 10% Na₂CO₃ or NaOH (Benzoic acid forms sodium benzoate, which is water-soluble).

  • Recrystallize the remaining solid.[3]

Q2: The reaction mixture solidified into a "brick" and stirring stopped.

Diagnosis: Premature Precipitation (Solvent Trap). Cause: The concentration was too high, or the temperature was too low for the solvent choice. Solution:

  • Add more solvent (DCM or Toluene) immediately.

  • Raise the temperature to RT or mild reflux to break up the crystal lattice and release trapped reagents.

Q3: I am seeing significant Mono-benzoylpiperazine in my LC-MS.

Diagnosis: Incomplete Conversion. Cause: Either the stoichiometry was insufficient (hydrolysis consumed the excess reagent) or the "Warm Phase" was too short. Solution:

  • Ensure you are using 2.2 to 2.5 equivalents of Benzoyl Chloride.

  • Extend the post-addition stirring time at RT to 4–6 hours.

Module 4: Optimized Protocol (Schotten-Baumann)

This protocol balances the kinetic control of addition with the thermodynamic drive of completion.

ParameterSpecificationRationale
Stoichiometry Piperazine (1.0 eq) : Benzoyl Chloride (2.4 eq)Excess reagent accounts for minor hydrolysis losses.
Base NaOH (10% aq) or TEA (2.5 eq)Neutralizes HCl byproduct to drive equilibrium.
Solvent System DCM / Water (Biphasic)Excellent solubility for reagents; product precipitates cleanly.
Temp (Phase 1) 0°C – 5°C (30 mins)CRITICAL: Prevents hydrolysis during dropwise addition.
Temp (Phase 2) 20°C – 25°C (3 hours)Ensures solubility and reaction of the second amine.
Step-by-Step Workflow
  • Setup: Dissolve Piperazine (1.0 eq) in 10% NaOH solution (4.0 eq). Add an equal volume of Dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath. Stir vigorously until internal temp reaches <5°C.

  • Addition (Phase 1): Dilute Benzoyl Chloride (2.4 eq) in a small amount of DCM. Add dropwise over 30–45 minutes. Do not let temp exceed 10°C.

  • Aging (Phase 2): Remove the ice bath. Allow to warm to RT. Stir for 3 hours.

  • Workup: The bis-benzoylated product often precipitates at the interface.

    • If Solid: Filter, wash with water (removes salts) and dilute NaHCO₃ (removes benzoic acid).

    • If Soluble: Separate organic layer, wash with NaHCO₃, dry over MgSO₄, and evaporate.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitate Heavy Precipitate During Reaction Start->Precipitate Impurity Impurity in Final Product Start->Impurity SolventTrap Solvent Trap: Add Solvent & Warm Precipitate->SolventTrap CheckWash Did you wash with Base? Impurity->CheckWash CheckT Was Temp < 5°C? BenzoicAcid Benzoic Acid: Wash with 10% NaOH CheckT->BenzoicAcid No (Hydrolysis) MonoProduct Mono-Product: Increase BzCl eq & Warm Phase Time CheckT->MonoProduct Yes (Incomplete) CheckWash->CheckT Yes CheckWash->BenzoicAcid No

Figure 2: Logic flow for diagnosing common yield and purity issues.

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from 1

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.[1][5] Retrieved from 3

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from 6

  • BYJU'S. (2019).[5] Schotten Baumann Reaction - Mechanism, Applications & Conditions.[1][5][7] Retrieved from 8

  • BenchChem. (2025).[1][2][4] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.[4] Retrieved from 4

Sources

Troubleshooting low purity in 1,4-Bis(3-methylbenzoyl)piperazine recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,4-Bis(3-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high purity during the recrystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your purification process.

Troubleshooting Low Purity in Recrystallization

Achieving high purity in the final crystalline product is paramount. Low purity can arise from various factors during the recrystallization process, from suboptimal solvent selection to the presence of persistent impurities. This section provides a systematic approach to diagnosing and resolving these issues.

Problem: The purity of my recrystallized 1,4-Bis(3-methylbenzoyl)piperazine is lower than expected.

To address this, we must systematically investigate the potential causes. The following workflow will guide you through the troubleshooting process.

G cluster_0 Purity Assessment cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Low Purity Detected (e.g., by HPLC, NMR, DSC) check_impurities Identify Impurities (e.g., starting materials, byproducts) start->check_impurities check_solvent Evaluate Solvent System start->check_solvent path_impurities Impurity-Specific Remediation check_impurities->path_impurities path_solvent Solvent System Optimization check_solvent->path_solvent path_process Process Parameter Adjustment check_solvent->path_process solution_wash Pre-recrystallization Wash (e.g., acid-base extraction) path_impurities->solution_wash solution_chromatography Chromatographic Purification path_impurities->solution_chromatography solution_solvent_screening Screen Alternative Solvents/ Solvent Mixtures path_solvent->solution_solvent_screening solution_cooling Optimize Cooling Rate (slow cooling) path_process->solution_cooling solution_washing Improve Crystal Washing (cold, fresh solvent) path_process->solution_washing solution_drying Ensure Thorough Drying (vacuum oven) path_process->solution_drying

Caption: Troubleshooting workflow for low purity in recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 1,4-Bis(3-methylbenzoyl)piperazine?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] For aromatic ketones like 1,4-Bis(3-methylbenzoyl)piperazine, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, and toluene.[2][3]

  • Solvent Systems (Mixtures): A combination of a solvent in which the compound is soluble (e.g., acetone, THF, or ethyl acetate) and a non-solvent in which it is less soluble (e.g., hexane or heptane) can be effective.[3][4] The non-solvent is added dropwise to the hot, dissolved solution until slight turbidity appears, which is then cleared by adding a small amount of the primary solvent.[1]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is too high. To remedy this:

  • Lower the saturation point: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Use a lower-boiling point solvent: If the issue persists, consider switching to a solvent with a lower boiling point.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

  • Seed the solution: Introduce a tiny crystal from a previous successful batch to induce crystallization.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities are often polar and can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[1] After adding the charcoal, heat the solution briefly with stirring, then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Q4: What is the optimal cooling rate for crystallization?

A4: A slow cooling rate is generally preferred for forming large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, less pure crystals. Allowing the flask to cool slowly to room temperature on the benchtop, followed by further cooling in an ice bath, is a standard and effective procedure.[5]

Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5] Minimize the amount of hot solvent used to just dissolve the crude product.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Loss during transfers and filtration: Be meticulous during the handling of the crystalline product.

  • Washing with a solvent in which the product is too soluble: Always wash the collected crystals with a small amount of ice-cold, fresh recrystallization solvent to minimize dissolution of the product.[5]

Q6: How do I know if my product is sufficiently dry?

A6: The product should be dried until a constant weight is achieved. A vacuum oven is recommended for removing residual solvent, especially for compounds that may form hydrates or solvates.[5] The presence of residual solvent can be detected by techniques such as NMR spectroscopy.

General Recrystallization Protocol

This protocol provides a general framework for the recrystallization of 1,4-Bis(3-methylbenzoyl)piperazine. Optimization of solvent choice and volumes will be necessary.

Materials:

  • Crude 1,4-Bis(3-methylbenzoyl)piperazine

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring or swirling to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[5]

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization.[1] The following table provides a starting point for solvent screening based on general principles for aromatic ketones.

Solvent/SystemRationaleConsiderations
Ethanol Good general-purpose solvent for moderately polar compounds.[3]May require a larger volume of solvent.
Isopropanol Similar to ethanol but less polar.Can be a good alternative if solubility in ethanol is too high.
Acetone Good solvent for many organic compounds.[3]Its low boiling point requires careful handling to prevent excessive evaporation.
Ethyl Acetate A moderately polar solvent.[3]Often used in combination with a non-polar solvent.
Toluene Effective for recrystallizing aromatic compounds.[2]Higher boiling point may increase the risk of oiling out.
Hexane/Ethyl Acetate A common solvent pair for compounds with intermediate polarity.[3]The ratio needs to be carefully optimized.
Hexane/Acetone Another effective solvent pair.[3]Good for inducing crystallization of compounds soluble in acetone.

References

  • LibreTexts Chemistry. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Google Patents. US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • PubChem. 1,4-Bis(3-methylbenzyl) piperazine. [Link]

  • ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Wikipedia. Piperazine. [Link]

  • Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. [Link]

  • Google Patents.
  • Google Patents. Novel 1,4-bis(3-aminopropyl)
  • ACS Publications. (2025, February 19). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • PMC. Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. [Link]

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PrepChem.com. Synthesis of N-(3-methoxybenzoyl)-piperazine. [Link]

  • Google Patents. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl)

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Interpretation of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and pharmacological scaffolds, 1,4-Bis(3-methylbenzoyl)piperazine serves as a critical model for understanding amide bond rotamerism in heterocyclic systems.[1] Unlike its reduced analog (1,4-bis(3-methylbenzyl)piperazine), this compound exhibits complex dynamic NMR behavior due to the partial double-bond character of the N-C(O) amide linkage.[1]

This guide provides a definitive interpretation of the 1H NMR spectrum, contrasting it with key structural alternatives. We move beyond simple peak listing to explain the causality of spectral features—specifically the restricted rotation that often confuses automated assignment algorithms.

Why This Comparison Matters
  • Synthesis Verification: Distinguishing the target diamide from mono-acylated intermediates and reduced benzyl impurities.

  • Conformational Analysis: The piperazine ring signal is a diagnostic tool for assessing amide bond rigidity, a key parameter in drug-receptor binding kinetics.[1]

Structural Logic & Synthesis Workflow

To interpret the spectrum accurately, one must understand the symmetry and synthetic origin of the molecule. The molecule possesses a center of inversion (Ci) in its time-averaged conformation, making the two aromatic rings equivalent and the two sides of the piperazine core chemically equivalent on average, though rotamers break this symmetry on the NMR timescale at room temperature.

Experimental Protocol: Synthesis & Sample Prep

Synthesis (Schotten-Baumann Conditions):

  • Reagents: Dissolve Piperazine (1.0 eq) in DCM. Add Triethylamine (2.2 eq).[1]

  • Addition: Dropwise addition of 3-Methylbenzoyl chloride (2.1 eq) at 0°C.

  • Workup: Wash with 1M HCl (removes unreacted amine), then NaHCO3. Dry over Na2SO4.[1][2][3]

  • NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl3 (for rotamer observation) or DMSO-d6 (for coalescence/high-temp studies).

SynthesisWorkflow cluster_NMR NMR Diagnostic Check Piperazine Piperazine (Starting Material) Intermediate Mono-Amide (Impurity) Piperazine->Intermediate + 1 eq ArCOCl (Fast) AcylChloride 3-Methylbenzoyl Chloride AcylChloride->Intermediate Product 1,4-Bis(3-methylbenzoyl) piperazine (Target) Intermediate->Product + 1 eq ArCOCl (Slower) Reduced 1,4-Bis(3-methylbenzyl) piperazine (Alternative) Product->Reduced Reduction (LiAlH4)

Figure 1: Synthetic pathway highlighting the mono-amide impurity and the reduced benzyl alternative.[1] The target molecule requires full bis-acylation.[1]

1H NMR Spectral Interpretation (Detailed Analysis)

The "Amide Rotamer" Phenomenon

The defining feature of this spectrum in CDCl3 at 298 K is the broadening or splitting of the piperazine ring protons .

  • Mechanism: The N-C=O bond has partial double bond character (

    
    15-20 kcal/mol barrier).[1]
    
  • Observation: The piperazine protons are not chemically equivalent.[1] Some are syn to the carbonyl oxygen, others are anti.

  • Result: Instead of a sharp singlet at ~3.5 ppm (seen in the benzyl analog), you observe two broad humps or complex multiplets spanning 3.4–3.8 ppm.

Spectral Assignment Table (400 MHz, CDCl3)
RegionShift (δ ppm)IntegrationMultiplicityAssignmentMechanistic Insight
Aromatic 7.20 – 7.358HMultipletAr-H (Metas/Paras)Overlap of H4, H5, H6 signals.[1]
Aromatic ~7.18-Singlet (br)Ar-H2The proton between Methyl and Carbonyl.[1] Often distinct.
Piperazine 3.40 – 3.85 8HBroad / Split N-CH2-CH2-NCRITICAL: Restricted rotation causes broadening.[1] Sharpening occurs >60°C.
Aliphatic 2.386HSingletAr-CH3Methyl group on the phenyl ring.[1]
Comparative Analysis: Target vs. Alternatives

The true value of this guide lies in comparing the target to its structural "cousins."

Comparison 1: Target vs. Reduced Analog (Benzyl)[1]
  • Alternative: 1,4-Bis(3-methylbenzyl)piperazine.[1][4][5]

  • Key Difference: The Carbonyl (C=O) is replaced by a Methylene (CH2).[1]

  • Spectral Impact:

    • Target (Benzoyl): Piperazine protons are broad/split (3.4–3.8 ppm) due to rigidity.[1]

    • Alternative (Benzyl): Piperazine protons appear as a sharp singlet at ~2.5 ppm.[1]

    • Shift: The benzoyl group deshields the piperazine protons by ~1.0 ppm compared to the benzyl group.

Comparison 2: Target vs. Isomer (4-Methyl / Para-substituted)[1]
  • Alternative: 1,4-Bis(4-methylbenzoyl)piperazine.[1]

  • Key Difference: Substitution pattern on the aromatic ring.[1]

  • Spectral Impact:

    • Target (3-Methyl/Meta): Complex aromatic region (s, d, t pattern).[1] H2 is a singlet, H5 is a triplet.

    • Alternative (4-Methyl/Para): Aromatic region is a classic AA'BB' system (two distinct doublets) centered ~7.2 and 7.8 ppm.[1]

Advanced Validation: Temperature-Dependent NMR

To prove the structure definitively, perform a Variable Temperature (VT) experiment. This is the "Self-Validating" protocol.

  • Experiment: Heat sample in DMSO-d6 from 25°C to 100°C.

  • Prediction:

    • 25°C: Piperazine signals are broad/complex (slow exchange).[1]

    • Coalescence (Tc): Around 60-70°C, the signals merge.[1]

    • 100°C: Piperazine signals become a sharp singlet (fast exchange).[1]

VTRelationship LowTemp Low Temp (25°C) Restricted Rotation Coalescence Coalescence Temp (~65°C) Rate = Shift Diff LowTemp->Coalescence Heat Applied SignalLow Signal: Broad/Split Multiplets (Distinct Rotamers) LowTemp->SignalLow HighTemp High Temp (100°C) Free Rotation Coalescence->HighTemp Kinetic Energy > Barrier SignalHigh Signal: Sharp Singlet (Time-Averaged) HighTemp->SignalHigh

Figure 2: Thermodynamic logic of Variable Temperature NMR. Validating the amide bond requires observing the transition from broad to sharp signals.

References

  • Restricted Rotation in N-Benzoylpiperazines

    • Study on the conformational behavior of N-benzoylated piperazines using temper
    • Source: [1]

  • Comparative Benzyl Analog Data

    • 1,4-Bis(3-methylbenzyl)piperazine compound summary and identifiers.
    • Source: [1]

  • General Amide Resonance Theory

    • Molecular Motions: Restricted Rotation in Amides (N,N-dimethylacetamide model).
    • Source: [1]

  • Synthesis of Piperazine Amides

    • Mechanistic overview of Schotten-Baumann acylation for piperazine deriv
    • Source: [1]

Sources

Comprehensive FTIR Characterization Guide: 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 1,4-Bis(3-methylbenzoyl)piperazine . Designed for medicinal chemists and process engineers, this document moves beyond simple peak listing to explain the spectroscopic causality of the molecule's structure.

Key Application: This compound acts as a critical scaffold in drug discovery (antihistamine and antiviral analogs). The primary characterization challenge is distinguishing the tertiary amide formation from potential mono-substituted impurities or unreacted starting materials.

The "Comparison" Strategy: To validate the product identity, we employ a comparative approach:

  • Reaction Monitoring: Comparing the Product vs. Precursors (Piperazine & 3-Methylbenzoyl Chloride).

  • Structural Validation: Comparing Experimental Assignments vs. Theoretical Group Frequencies (DFT-supported analog analysis).

Structural Analysis & Spectroscopic Logic

Before interpreting the spectrum, we must understand the vibrational degrees of freedom introduced by the molecular geometry.

  • Symmetry: The molecule possesses a center of inversion (centrosymmetric) in its most stable conformation. This suggests that vibrational modes active in Raman might be silent in IR (Mutual Exclusion Principle), though in solution or amorphous solid states, this rule relaxes.

  • The Tertiary Amide: Unlike primary or secondary amides, this molecule lacks an N-H bond.[1] The absence of the N-H stretch (3300 cm⁻¹) is the primary negative evidence of reaction completion.

  • The Meta-Methyl Group: The 3-methyl substitution on the benzoyl ring introduces specific aliphatic C-H stretching modes distinct from the piperazine ring and alters the aromatic overtone region (600–900 cm⁻¹).

Diagram 1: Synthesis & Structural Evolution

This diagram illustrates the transformation of functional groups, highlighting which bonds break (disappear in IR) and which form (appear in IR).

SynthesisPath Precursor1 Piperazine (N-H Stretch: ~3300 cm⁻¹) Product 1,4-Bis(3-methylbenzoyl)piperazine (Amide I: ~1630 cm⁻¹) (No N-H, No C-Cl) Precursor1->Product Nucleophilic Acyl Substitution Precursor2 3-Methylbenzoyl Chloride (C=O Stretch: ~1770 cm⁻¹) (C-Cl Stretch: ~850 cm⁻¹) Precursor2->Product - HCl

Caption: Transformation pathway showing the critical spectroscopic shifts: loss of N-H and Acyl Chloride C=O, formation of Tertiary Amide C=O.

Detailed Peak Assignment

The following data synthesizes experimental literature on benzoylpiperazine analogs and theoretical group frequency analysis.

Table 1: Comparative Peak Assignment (Product vs. Analogs)
Region (cm⁻¹)Functional GroupAssignment ModeIntensityComparison & Diagnostic Notes
3020 – 3080 Aromatic RingC-H Stretch (

)
WeakDifferentiates from aliphatic chains. Present in both product and benzoyl chloride precursor.
2850 – 2960 Methyl & PiperazineC-H Stretch (

)
MediumComparison: The meta-methyl group adds intensity here compared to unsubstituted benzoylpiperazine. Look for distinct shoulders corresponding to the piperazine methylene groups vs. the toluene-like methyl.
1615 – 1645 Tertiary Amide C=O Stretch (Amide I) Very Strong CRITICAL: Shifts significantly downfield from the acid chloride precursor (~1770 cm⁻¹). Lower frequency than esters due to resonance with the N-lone pair.
1580 – 1600 Aromatic RingC=C Ring StretchMediumcharacteristic "breathing" modes of the benzene ring.
1420 – 1460 Methyl / MethyleneC-H DeformationMediumScissoring/bending of the CH₂ (piperazine) and CH₃ groups.
1230 – 1280 Amide / AmineC-N Stretch (Amide III)StrongComplex coupled mode (C-N stretch + N-C=O bend). Confirms the amide linkage.
1000 – 1200 Piperazine RingC-N / C-C StretchMediumSkeletal vibrations of the piperazine ring.
700 – 780 Aromatic (meta)C-H Out-of-Plane (OOP)StrongDiagnostic: Meta-disubstituted benzenes typically show bands near 690–710 cm⁻¹ and 750–810 cm⁻¹. Distinguishes from para-isomers.

Comparative Analysis: Performance & Validation

This section compares the FTIR performance of the product against its alternatives (precursors/impurities) to serve as a quality control guide.

Comparison Guide: Reaction Monitoring (Precursor vs. Product)

Use this table to validate synthesis success.

FeatureStarting Material: PiperazineStarting Material: 3-Methylbenzoyl ChlorideTarget Product Status
3300-3400 cm⁻¹ Broad N-H Stretch (Present)AbsentAbsent Success Indicator
1750-1780 cm⁻¹ AbsentSharp C=O (Acid Chloride) Absent Success Indicator
1615-1645 cm⁻¹ AbsentAbsentStrong C=O (Amide) Success Indicator
~850 cm⁻¹ AbsentC-Cl Stretch Absent Success Indicator
Comparison Guide: Product vs. Unsubstituted Analog

Why use the 3-methyl derivative? The methyl group adds lipophilicity, often desired in drug delivery. Spectroscopically, it introduces specific markers.[1][2][3]

  • Unsubstituted (1,4-Dibenzoylpiperazine): Shows a simpler aromatic region (monosubstituted benzene pattern: 690 & 730-770 cm⁻¹).

  • 3-Methyl Derivative (Target): Shows increased aliphatic C-H intensity (2900 region) and a more complex "fingerprint" in the 650-900 cm⁻¹ region due to the lower symmetry of the meta-substitution.

Experimental Protocol: FTIR Acquisition

To ensure reproducible data comparable to the assignments above, follow this validated protocol.

Method: Solid State Transmission (KBr Pellet) or ATR (Attenuated Total Reflectance). ATR is recommended for speed and consistency.

  • Sample Prep (ATR):

    • Ensure the crystal (Diamond/ZnSe) is clean (background scan must be flat).

    • Place ~5 mg of solid 1,4-Bis(3-methylbenzoyl)piperazine on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid amides to resolve the Amide I band clearly).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction.

    • No smoothing is recommended for initial structural assignment to avoid masking shoulders on the Amide I band.

Diagram 2: Characterization Decision Tree

Use this workflow to interpret the spectrum during QC.

DecisionTree Start Acquire Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH HasNH Peak Present? (Unreacted Piperazine) CheckNH->HasNH Yes NoNH No Peak (Amine Consumed) CheckNH->NoNH No CheckCO Check 1615-1645 cm⁻¹ (Amide I Region) NoNH->CheckCO HighFreq >1700 cm⁻¹? (Acid Chloride/Acid Impurity) CheckCO->HighFreq Yes CorrectFreq Strong Band ~1630 cm⁻¹ (Tertiary Amide) CheckCO->CorrectFreq No CheckFP Check Fingerprint (690-780 cm⁻¹) CorrectFreq->CheckFP Confirm QC PASS Identity Confirmed CheckFP->Confirm Pattern Matches Meta-Sub

Caption: Logical workflow for validating 1,4-Bis(3-methylbenzoyl)piperazine purity via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for Amide I and Aromatic OOP assignments).

  • National Institute of Standards and Technology (NIST). (2023). Piperazine and Benzoyl Chloride Derivatives IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for Tertiary Amide vs. Acid Chloride frequency shifts).
  • PubChem. (2024).[5] Compound Summary: 1,4-Bis(3-methylbenzoyl)piperazine.[5] National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of 1,4-Bis(3-methylbenzoyl)piperazine (1,4-B3MBP) presents a specific analytical challenge in forensic and pharmaceutical contexts. Often encountered as a synthesis impurity in the production of synthetic cannabinoids (JWH- and AM-series) or as a standalone designer drug precursor, its structural similarity to its positional isomers (2-methyl and 4-methyl variants) renders standard Mass Spectrometry (MS) identification insufficient when used in isolation.

This guide provides a definitive technical comparison of the fragmentation mechanics of 1,4-B3MBP against its primary "alternatives"—its regioisomers and mono-substituted precursors. We establish that while Electron Ionization (EI) yields a robust diagnostic fingerprint for the class of compound, chromatographic separation (Retention Time) or soft-ionization (ESI-MS/MS) is required for absolute structural confirmation.

Structural & Mechanistic Basis

To interpret the mass spectrum, one must understand the lability of the amide linkages flanking the piperazine core.

  • Molecular Formula:

    
    
    
  • Exact Mass: 322.1681 Da

  • Core Moiety: Piperazine ring (saturated 1,4-diazacyclohexane).

  • Pendant Groups: Two 3-methylbenzoyl groups attached at

    
     and 
    
    
    
    .
Fragmentation Pathway (EI, 70 eV)

The fragmentation is dominated by


-cleavage  adjacent to the carbonyl group and inductive cleavage of the amide bond. Unlike benzylpiperazines (which fragment at the C-N bond to yield tropylium ions directly), benzoylpiperazines generate stable acylium ions.
Primary Pathway (The "Fingerprint"):
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    322
    . Intensity is typically low to moderate (5-20%) due to the stability of the fragment ions.
  • Base Peak Formation (

    
     119):  The amide bond cleaves, generating the 3-methylbenzoyl cation  (acylium ion, 
    
    
    
    ). This is the base peak (100% relative abundance) in almost all standard EI spectra of this molecule.
  • Secondary Fragmentation (

    
     91):  The acylium ion (
    
    
    
    119) eliminates a neutral carbon monoxide (CO) molecule (28 Da) to form the tolyl cation (
    
    
    ), which rearranges to the stable tropylium ion (
    
    
    91).
Visualization: Fragmentation Logic

The following diagram illustrates the critical dissociation pathways utilized for identification.

FragmentationPathway Parent Parent Molecule [M]+ • m/z 322 (C20H22N2O2) Acylium Base Peak: Acylium Ion [C8H7O]+ m/z 119 Parent->Acylium α-Cleavage (Amide Rupture) Loss of [M - C8H7O]• Piperazine Piperazine Adduct [C5H11N2]+ m/z 99 (Low Abundance) Parent->Piperazine Ring Fragmentation (Minor Pathway) Tropylium Tropylium Ion [C7H7]+ m/z 91 Acylium->Tropylium Inductive Cleavage Loss of CO (28 Da)

Figure 1: Primary Electron Ionization (EI) fragmentation pathway for 1,4-Bis(3-methylbenzoyl)piperazine.[1]

Comparative Performance Analysis

This section compares the "analytical performance"—defined here as detectability and distinguishability—of 1,4-B3MBP against its most common confounds.

The Alternatives (Confounds)
  • Alternative A: 1,4-Bis(4-methylbenzoyl)piperazine (Para-isomer): The most common isomer, often found in plastics or as a separate impurity.

  • Alternative B: 1-(3-methylbenzoyl)piperazine (Mono-sub): The metabolic breakdown product or synthesis precursor.

Comparative Data Table (EI-MS @ 70 eV)
FeatureTarget: 1,4-Bis(3-methylbenzoyl) Alt A: 1,4-Bis(4-methylbenzoyl) Alt B: 1-(3-methylbenzoyl)
Molecular Ion (

)
322 (Distinct)322 (Identical)204 (Distinct)
Base Peak (100%) 119 (Methylbenzoyl)119 (Methylbenzoyl)119 (Methylbenzoyl)
Major Fragment 2 91 (Tropylium)91 (Tropylium)56 (Piperazine iminium)
Major Fragment 3 161 (Trace/Variable)161 (Trace/Variable)204 (

)
Spectral Resolution N/APoor (Indistinguishable from Target)High (Easily resolved)
Chromatographic RT Intermediate Late Eluting (typically +0.2-0.5 min)Early Eluting
Critical Insight: The Isomer Problem

As shown in the table, MS alone cannot distinguish the 3-methyl (meta) from the 4-methyl (para) isomer. Both yield the identical


 119 base peak and 

91 secondary peak because the ionization energy shatters the molecule at the amide bond before the position of the methyl group on the phenyl ring influences the fragmentation significantly.

Resolution Strategy:

  • GC-MS: Reliance on Retention Time (RT) is mandatory. The para-substituted isomer generally has a higher boiling point and elutes later than the meta-isomer on standard non-polar columns (e.g., DB-5MS).

  • GC-IRD: Gas Chromatography with Infrared Detection is the "Gold Standard" alternative if available, as the IR absorption bands for meta vs para substitution are distinct (750-800

    
     region).
    

Experimental Protocol: The "Gold Standard" Workflow

To ensure reproducibility and valid identification, the following protocol synthesizes best practices for differentiating these benzoyl piperazines.

A. Sample Preparation[2]
  • Extraction: Dissolve 5 mg of sample in 10 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:100 with Ethyl Acetate (improves GC focusing).

  • Derivatization (Optional but Recommended): Not required for the bis-substituted target, but essential if the mono-substituted precursor is suspected (to improve peak shape). Use PFPA (Pentafluoropropionic anhydride).

B. GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 15 min).

  • Source Temp: 230°C.

  • Ionization: EI @ 70 eV.[2][3][4]

C. Analytical Decision Workflow

DecisionTree Sample Unknown Sample GCMS Run GC-MS (EI 70eV) Sample->GCMS CheckM Check Molecular Ion (M+) GCMS->CheckM PathA M+ = 204 Base = 119 CheckM->PathA Low Mass PathB M+ = 322 Base = 119 CheckM->PathB High Mass ResultA ID: 1-(3-methylbenzoyl)piperazine (Precursor) PathA->ResultA CheckRT Compare Retention Time (RT) vs. Standards PathB->CheckRT ResultB RT matches Meta-Std ID: 1,4-Bis(3-methylbenzoyl) CheckRT->ResultB ResultC RT matches Para-Std ID: 1,4-Bis(4-methylbenzoyl) CheckRT->ResultC

Figure 2: Logical workflow for differentiating methylbenzoyl piperazine derivatives.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[3] [Link]

  • Abdel-Hay, K. M., et al. (2012).[5] "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis, 4(6), 441-448.[5] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Piperazine Mass Spectrum (Electron Ionization).[1][2][3][6] NIST Chemistry WebBook, SRD 69. [Link]

  • Zhu, N., et al. (2021).[7] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[7] [Link]

Sources

A Structural Deep Dive: Comparing Ortho, Meta, and Para Isomers of Bis(methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique conformational properties and its role as a versatile building block.[1][2][3][4] When symmetrically substituted with methylbenzoyl groups, the resulting bis(methylbenzoyl)piperazine isomers present a fascinating case study in how subtle changes in molecular architecture can profoundly influence physicochemical properties. These compounds, particularly relevant as photoinitiators in polymerization processes, derive their efficacy from their specific structural and electronic characteristics.[5][6]

This guide offers an in-depth structural comparison of the ortho (1,4-bis(2-methylbenzoyl)piperazine), meta (1,4-bis(3-methylbenzoyl)piperazine), and para (1,4-bis(4-methylbenzoyl)piperazine) isomers. By examining their conformational dynamics, spectroscopic signatures, and solid-state structures, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the causal relationships between isomeric form and function.

Isomeric Structures and Conformational Dynamics

At the heart of the comparison lies the positional isomerism of the methyl group on the benzoyl ring. This seemingly minor alteration dictates the steric and electronic environment around the molecule, influencing both the piperazine ring conformation and the rotation around the critical amide bonds.

Diagram 1: Isomers of Bis(methylbenzoyl)piperazine

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho meta para

Caption: Chemical structures of the ortho, meta, and para isomers.

The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[1] However, the N-acylation introduces a significant energy barrier to rotation around the N-C(O) amide bond due to its partial double-bond character.[1][2][7][8] This restricted rotation can lead to the existence of different conformers (rotamers) at room temperature.[1][7][8]

The key differentiator among the isomers is the steric hindrance imposed by the methyl group:

  • Ortho Isomer: The proximate methyl group creates significant steric clash with the piperazine ring. This is expected to raise the energy barrier for rotation around the amide bond and may even distort the planarity of the benzoyl group relative to the amide plane.

  • Meta Isomer: The methyl group is further removed, exerting a moderate, primarily electronic, influence.

  • Para Isomer: With the methyl group at the most distant position, its steric effect on the amide bond is negligible. Its influence is almost entirely electronic, donating electron density into the aromatic ring.

This variation in steric hindrance directly impacts the conformational flexibility and the preferred spatial arrangement of the benzoyl groups, which in turn affects crystal packing and photophysical properties.

Spectroscopic Fingerprints: An Isomer-Specific Analysis

Spectroscopic techniques provide invaluable, non-destructive insights into the structural nuances of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-dependent ¹H NMR is a powerful tool for studying the conformational dynamics of N-acylated piperazines.[1][2][7][8] The presence of rotamers and the interconversion of the piperazine chair conformations can lead to complex spectra at room temperature.[1][7][8]

Expected Distinctions:

  • ¹H NMR: The chemical shifts of the piperazine protons will be distinct for each isomer. For the ortho isomer, the steric compression may cause a downfield shift for the piperazine protons closest to the benzoyl group. The aromatic region will also be characteristic, with splitting patterns clearly indicating the 2-, 3-, or 4-substitution.

  • ¹³C NMR: The carbonyl carbon signal is sensitive to the electronic environment. The electron-donating effect of the methyl group in the para position is likely to shield the carbonyl carbon, resulting in an upfield shift compared to the meta and ortho isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules, offering a direct measure of bond strengths. The primary band of interest is the amide C=O stretching frequency.

  • C=O Stretch (ν_C=O): The electronic effect of the methyl group will influence this frequency. The electron-donating para-methyl group increases electron density in the benzoyl ring, which can be delocalized into the carbonyl group, slightly weakening the C=O double bond and lowering its stretching frequency compared to the meta isomer. The ortho isomer's frequency may be affected by both steric and electronic factors, potentially leading to a distinct value.

UV-Visible Spectroscopy

For applications like photopolymerization, the UV-Vis absorption profile is critical. The position of the absorption maximum (λ_max) is governed by the electronic transitions within the molecule.

  • λ_max: The conjugation between the benzoyl ring and the nitrogen lone pair is key. The para-methyl group's electron-donating nature enhances this conjugation, typically leading to a red-shift (longer λ_max) compared to the meta isomer. The ortho isomer's absorption may be blue-shifted (shorter λ_max) if steric hindrance forces the benzoyl ring out of planarity with the amide group, disrupting conjugation.

Spectroscopic FeatureOrtho IsomerMeta IsomerPara IsomerRationale
¹H NMR (Piperazine H) Likely downfield shiftedIntermediateLeast affected by Me groupSteric compression and anisotropic effects.
¹³C NMR (C=O Carbon) Potentially downfieldIntermediateUpfield shiftedElectron-donating effect of the para-methyl group.
IR (ν_C=O) VariableHighest frequencyLowest frequencyElectronic effects on C=O bond strength.
UV-Vis (λ_max) Potentially blue-shiftedIntermediateRed-shiftedSteric hindrance vs. enhanced conjugation.

This table presents expected trends based on fundamental principles. Actual values must be determined experimentally.

Solid-State Structure: The View from X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) provides the definitive, atomic-resolution picture of the molecule's structure in the solid state.[7] XRD analysis would reveal precise bond lengths, angles, and torsion angles, quantifying the structural differences between the isomers.

Key Structural Parameters for Comparison:

  • Piperazine Ring Conformation: Confirms the chair geometry.

  • Amide Bond Torsion Angle: Quantifies the degree of twisting and planarity.

  • Dihedral Angle: The angle between the plane of the benzoyl ring and the amide plane directly measures the impact of steric hindrance. This angle is expected to be largest for the ortho isomer.

  • Crystal Packing and Intermolecular Interactions: Isomers will pack differently, leading to variations in density, melting point, and solubility. Weak intermolecular interactions, such as C-H···O hydrogen bonds, can stabilize the crystal lattice.[9]

Diagram 2: Crystallographic Analysis Workflow

G cluster_exp Experimental Phase cluster_analysis Data Analysis cluster_output Structural Insights crystal Single Crystal Growth xray X-ray Data Collection crystal->xray Mount Crystal solve Structure Solution (Direct Methods) xray->solve Raw Diffraction Data refine Structure Refinement (Least-Squares) solve->refine Initial Model validate Validation & CIF Generation refine->validate Refined Model params Bond Lengths & Angles validate->params Final Structure torsion Torsion & Dihedral Angles validate->torsion Final Structure packing Crystal Packing Analysis validate->packing Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: ¹H NMR Characterization

This protocol outlines the steps for acquiring and analyzing a ¹H NMR spectrum, a fundamental technique for structural verification and isomeric differentiation.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and isomeric purity of a bis(methylbenzoyl)piperazine sample.

Materials:

  • Bis(methylbenzoyl)piperazine isomer sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. CDCl₃ is a common, relatively non-polar solvent. DMSO-d₆ is used for less soluble compounds and can reveal different conformational dynamics.[2][8]

    • Accurately weigh approximately 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Data Acquisition:

    • Rationale: The spectrometer must be properly tuned and shimmed to ensure high resolution and accurate chemical shifts.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak for the residual solvent signal. This homogenizes the magnetic field across the sample.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing & Analysis:

    • Rationale: Proper processing is essential for accurate interpretation.

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling relationships.

    • Compare the obtained spectrum to expected patterns for the ortho, meta, and para isomers to confirm the structure.

Conclusion and Outlook

The structural comparison of bis(methylbenzoyl)piperazine isomers reveals a clear principle: minor positional changes of a single functional group can cascade into significant differences in conformational behavior, electronic properties, and solid-state architecture. The ortho isomer is dominated by steric effects, the para isomer by electronic effects, and the meta isomer represents an intermediate case.

Understanding these structure-property relationships is paramount for researchers. For those in materials science, it allows for the fine-tuning of photoinitiator absorption and reactivity. In drug development, it informs the design of ligands with optimized receptor affinity and selectivity, as isomeric positioning is a critical determinant of biological activity.[10] The experimental and analytical workflows described herein provide a robust framework for the comprehensive characterization of these and other similarly substituted molecular systems.

References

  • RSC Advances.

  • RSC Publishing.

  • RSC Publishing.

  • Revue Roumaine de Chimie.

  • ResearchGate.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • Biointerface Research in Applied Chemistry.

  • MDPI.

  • International Journal of Pharmacy & Pharmaceutical Research.

  • Neuroquantology.

  • TÜBİTAK Academic Journals.

  • Beilstein Journals.

  • National Center for Biotechnology Information.

  • Semantic Scholar.

  • National Center for Biotechnology Information.

  • MDPI.

  • Auburn University.

  • ResearchGate.

  • Semantic Scholar.

  • Wiley Online Library.

  • United Nations Office on Drugs and Crime.

  • BenchChem.

  • University of Dayton.

  • ResearchGate.

  • MDPI.

  • National Center for Biotechnology Information.

  • CrystEngComm (RSC Publishing).

  • National Center for Biotechnology Information.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Bis(3-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk

The molecular structure of 1,4-Bis(3-methylbenzoyl)piperazine, featuring a central piperazine ring symmetrically substituted with two methylbenzoyl groups, suggests a multi-faceted hazard profile.

  • Piperazine Core Hazards : The piperazine moiety is well-documented as a hazardous substance. It is classified as causing severe skin burns and eye damage, may trigger allergic skin reactions or asthma-like symptoms if inhaled, and is suspected of damaging fertility or the unborn child.[1][2][3]

  • Aromatic Ketone/Benzoyl Group Hazards : The presence of two benzoyl groups introduces risks associated with aromatic ketones. The SDS for the closely related 1-Benzoylpiperazine classifies it as causing severe skin corrosion (Category 1B) and serious eye damage (Category 1).[4] It is also listed as harmful if swallowed.[4]

  • Combined Predicted Hazards : Based on these structural components, 1,4-Bis(3-methylbenzoyl)piperazine should be handled as a substance that is, at minimum, corrosive to skin and eyes, a potential skin and respiratory sensitizer, harmful if ingested, and a possible reproductive toxin. All handling procedures must be designed to prevent any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure. The following table summarizes the minimum required PPE for handling 1,4-Bis(3-methylbenzoyl)piperazine in solid (powder) or solution form.

Body PartRequired PPERationale & Specifications
Hands Double-Gloving: Nitrile GlovesThe piperazine structure necessitates robust chemical resistance. While specific breakthrough data is unavailable, nitrile gloves offer good general protection against a range of chemicals.[4] Double-gloving provides an additional barrier against tears and contamination during doffing.
Eyes/Face Chemical Safety Goggles & Full-Face ShieldDue to the high risk of severe eye damage, safety glasses are insufficient.[4] Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect against splashes when handling solutions or significant quantities of powder.
Body Chemical-Resistant Lab Coat & ApronA fully-buttoned, cuffed lab coat is required. When handling larger quantities (>1g) or solutions, a chemical-resistant apron should be worn over the lab coat to protect against spills.
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[1] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with particulate filters (for dust) or organic vapor cartridges (for solutions) is necessary.[5]

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimize exposure risk. The following diagram and protocols outline the essential steps for safely handling 1,4-Bis(3-methylbenzoyl)piperazine.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe gather_spill Prepare Spill Kit (Inert Absorbent, Waste Bags) gather_ppe->gather_spill don_ppe Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat) gather_spill->don_ppe Proceed to Handling weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate Proceed to Cleanup package_waste Package All Waste (Solid, Liquid, Contaminated PPE) decontaminate->package_waste doff_ppe Doff PPE Correctly (Outer Gloves First) package_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 1,4-Bis(3-methylbenzoyl)piperazine.

Experimental Protocol: Weighing and Solution Preparation
  • Area Preparation : Designate a specific area within a certified chemical fume hood for handling the compound. Ensure the sash is at the appropriate working height.

  • PPE : Don all required PPE as specified in the table above.

  • Weighing :

    • Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the chemical to a balance outside the hood, minimizing the time the container is open.

    • Use a spatula to carefully transfer the desired amount of solid into a container suitable for your experiment.

    • Avoid generating dust. If any powder spills, clean it immediately as per the spill protocol.

  • Dissolution :

    • Add the solvent to the container with the solid compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution (e.g., with a watch glass).

  • Post-Handling : Once the experiment is complete, immediately proceed to decontamination and disposal procedures.

Emergency & Disposal Plan

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Spill Management
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Control : Ensure the spill is contained within the fume hood. If outside a hood, prevent it from entering drains.[5]

  • Protect : Wear all appropriate PPE, including respiratory protection if necessary.

  • Clean-up :

    • For Solids : Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial cleanup. Carefully sweep the mixture into a labeled waste container.[8]

    • For Liquids : Cover with an inert absorbent material. Collect the material and place it in a sealed, labeled container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste generated from handling 1,4-Bis(3-methylbenzoyl)piperazine must be treated as hazardous waste.

  • Waste Streams : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (excess compound, contaminated absorbents).

    • Liquid waste (unused solutions, reaction mixtures).

    • Contaminated disposables (gloves, weigh boats, pipette tips).

  • Collection : Dispose of all waste in accordance with your institution's and local environmental regulations. Do not mix with other waste streams unless explicitly permitted.[4][9] All waste must be handled by a licensed hazardous waste disposal company.

This guide provides a robust framework for mitigating the risks associated with 1,4-Bis(3-methylbenzoyl)piperazine. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Piperazine. [Link]

  • British Pharmacopoeia. (2018, October 11). Safety Data Sheet: 1,4-bis(4-Chlorobenzhydryl)piperazine. [Link]

  • PubChem. 1,4-Bis(3-methylbenzyl) piperazine. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.